

# Cross-Validation of Carbaryl Residue Analysis: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Carbaryl	
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This guide provides a comparative overview of **Carbaryl** residue data from inter-laboratory proficiency tests, offering researchers, scientists, and drug development professionals objective data on the performance of analytical methods across different laboratories. The information is compiled from European Union Proficiency Test (EUPT) reports, demonstrating the expected variability and performance of current analytical techniques.

## Inter-Laboratory Comparison of Carbaryl Residue Data

Proficiency testing is a crucial component of laboratory quality assurance, where multiple laboratories analyze the same sample to assess their analytical performance. The results provide a valuable benchmark for the accuracy and precision of the methods used. Below are summarized results from two recent EUPTs where **Carbaryl** was a target analyte in different food matrices.

#### **EUPT-FV-SC05: Carbaryl in Dried White Beans**

In this proficiency test, participating laboratories analyzed for **Carbaryl** in a dried white bean flour matrix. The assigned value (the consensus concentration) was 0.075 mg/kg.



Parameter	Value
Assigned Value (mg/kg)	0.075
Number of Reporting Laboratories	50
Median of Reported Results (mg/kg)	0.0745
Robust Standard Deviation (mg/kg)	0.019
Robust Coefficient of Variation (%RSD)	25.3%
Range of Reported Results (mg/kg)	0.046 - 0.120

Data sourced from the Final Report for the EUPT-FV-SC05, 2021-2022.

#### **EUPT-FV-24: Carbaryl in Tomato Homogenate**

This proficiency test involved the analysis of **Carbaryl** in a more common fruit matrix, tomato homogenate. The assigned value for **Carbaryl** in this test was 0.021 mg/kg.[1]

Value
0.021
136
0.021
0.0053
25.0%
0.010 - 0.038

Data sourced from the Final Report for the EUPT-FV-24, 2022.[1]

### **Experimental Protocols**

The most common methodology employed by participating laboratories in these proficiency tests is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method



followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

## **QuEChERS Sample Preparation Protocol (EN 15662 Method)**

This protocol is a widely adopted standard for the extraction of pesticide residues from food matrices.

- a) Sample Homogenization:
- A representative portion of the sample (e.g., tomato, beans) is homogenized to a uniform consistency. For dry samples like beans, they are first reconstituted with water and then homogenized.
- b) Extraction:
- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- · Add internal standards if required.
- Shake vigorously for 1 minute.
- Add a salt mixture of 4 g anhydrous magnesium sulfate (MgSO<sub>4</sub>), 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube.
- Add 900 mg of anhydrous MgSO<sub>4</sub> and 150 mg of Primary Secondary Amine (PSA) sorbent.
  For pigmented samples like spinach, 150 mg of graphitized carbon black (GCB) may also be



added to remove chlorophyll.[2]

- Shake for 30 seconds.
- Centrifuge at ≥ 3000 rpm for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis, often after dilution and addition of a protective agent.

#### **LC-MS/MS Instrumental Analysis**

The cleaned extract is analyzed by LC-MS/MS for the detection and quantification of Carbaryl.

- a) Chromatographic Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing additives like ammonium formate and formic acid to improve ionization.
- Flow Rate: Typically in the range of 0.3-0.5 mL/min.
- Injection Volume: 5-10 μL.
- b) Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion (m/z): 202.1
- Product Ions (m/z) for Quantification and Confirmation: 145.1 (quantifier) and 127.1 (qualifier).
- Collision Energy (CE): Optimized for each transition, typically in the range of 15-35 eV.

#### Visualizing the Workflow and Relationships



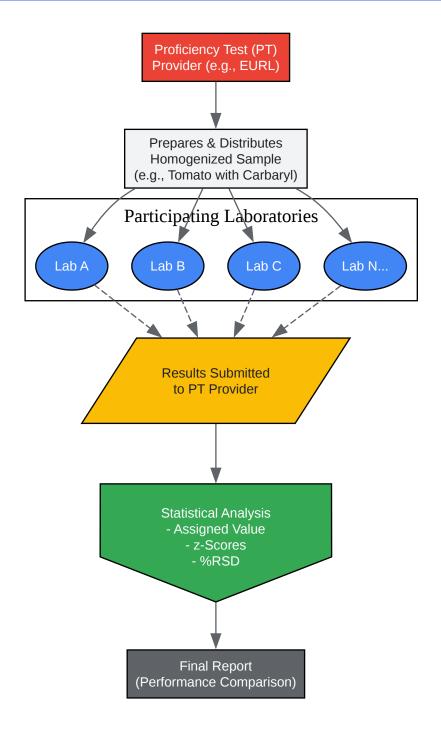
To better understand the processes involved in **Carbaryl** residue analysis and cross-validation, the following diagrams are provided.



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Figure 1. Experimental workflow for Carbaryl residue analysis.





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**Figure 2.** Logical flow of a cross-validation study.

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#### References

- 1. EURL | Pesticides in Fruits and Vegetables | EUPT-FV24 [eurl-pesticides.eu]
- 2. agilent.com [agilent.com]
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